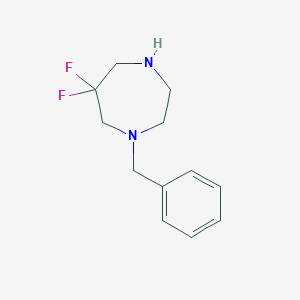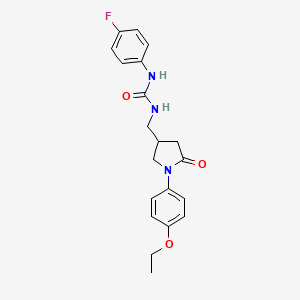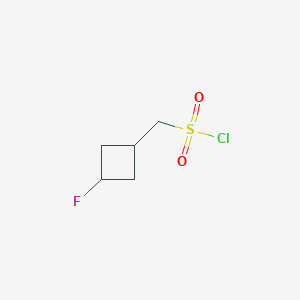![molecular formula C15H18N2O2S B2949782 tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate CAS No. 1951439-33-0](/img/structure/B2949782.png)
tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate” is a derivative of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid and are often used in the synthesis of a wide variety of other compounds .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, tert-butyl carbamates are generally synthesized through the reaction of an amine with tert-butyl chloroformate . The process typically involves the use of a base and a suitable solvent .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its IUPAC name. It likely contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), attached to a phenyl group and a carbamate group (which includes the tert-butyl group) .Chemical Reactions Analysis
Carbamates, including tert-butyl carbamates, are known to participate in a variety of chemical reactions. They are often used as protecting groups for amines in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, tert-butyl carbamate has a molecular weight of 117.1463 .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The synthesis and study of imidazole-containing compounds have gained prominence in drug discovery. Imidazole, a five-membered heterocyclic moiety, is a core component of many natural products and bioactive molecules. tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate could serve as a valuable building block for designing novel drugs. Researchers can explore its potential as an antitumor, anti-inflammatory, or antimicrobial agent .
Antibacterial and Antifungal Agents
Imidazole derivatives often exhibit antibacterial and antifungal properties. By modifying the substituents on the thiazole ring, scientists can fine-tune the compound’s activity against specific pathogenstert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate may be investigated for its efficacy against drug-resistant bacteria and fungi .
Catalysis and Organic Synthesis
The compound’s tert-butyl carbamate group makes it amenable to palladium-catalyzed reactions. Researchers can explore its utility in the synthesis of N-Boc-protected anilines, which are essential intermediates in organic chemistry. Additionally, it could participate in the construction of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Linker Molecules in PROTAC Development
In the field of targeted protein degradation, semi-flexible linkers play a crucial role. tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate might serve as a potential linker for PROTACs (PROteolysis TAgeting Chimeras). These molecules facilitate the degradation of specific proteins within cells, offering a novel therapeutic approach .
Heterocyclic Synthesis and Reactivity Studies
Researchers interested in heterocyclic chemistry can explore the reactivity of this compound. Investigating its behavior in various reactions (such as reductive amination) can provide insights into its synthetic versatility and potential applications. Pyrazole derivatives, like this compound, have diverse biological activities and are worth further exploration .
Mecanismo De Acción
Target of Action
Tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
The mode of action of thiazole derivatives is characterized by their interaction with various biological targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties enable thiazole derivatives to interact with their targets and induce changes.
Biochemical Pathways
Thiazole derivatives affect various biochemical pathways due to their diverse biological activities. For instance, they can act as antioxidants, influencing the oxidative stress pathway. As analgesics and anti-inflammatory agents, they can affect the pain and inflammation pathways. As antimicrobial and antifungal agents, they can disrupt the growth and reproduction of microorganisms. As antitumor agents, they can inhibit the growth of tumor cells
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects These effects result from the interaction of the compounds with their targets and the subsequent changes in biochemical pathways
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,3)19-14(18)16-9-13-17-12(10-20-13)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBWSKAQLKJIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2949701.png)




![N1-butyl-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2949710.png)

![N-[2-(2-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2949712.png)

![N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2949715.png)

![3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)propan-1-one](/img/structure/B2949717.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2949722.png)